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Compound of Interest

Compound Name: LEO 39652

Cat. No.: B10824691

This technical support center is designed for researchers, scientists, and drug development
professionals to provide troubleshooting guidance and frequently asked questions (FAQS)
regarding the low skin bioavailability of LEO 39652, a novel "dual-soft" phosphodiesterase 4
(PDE4) inhibitor.

Frequently Asked Questions (FAQSs)

Q1: What is LEO 39652 and why is its low skin bioavailability a concern?

LEO 39652 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme
involved in the inflammatory cascade of atopic dermatitis.[1][2] It is classified as a "dual-soft"
drug, designed with ester functionalities that are intended to be stable in the skin but rapidly
hydrolyzed to inactive metabolites in the bloodstream and liver. This design aims to minimize
systemic side effects.[1][2]

The primary concern is that the lack of clinical efficacy of LEO 39652 in atopic dermatitis
patients is likely due to insufficient drug availability at the target site within the skin.[3] Studies
have shown significantly lower concentrations of LEO 39652 in the dermal interstitial fluid
compared to more effective analogs like LEO 29102. Therefore, overcoming its low
bioavailability is critical to unlocking its therapeutic potential.

Q2: What are the key physicochemical properties of LEO 39652 that may contribute to its poor
skin penetration?
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While specific experimental data on the partition coefficient (logP) and aqueous solubility of
LEO 39652 are not readily available in the public domain, we can infer some properties based
on its chemical structure and "dual-soft" nature.

Implication for Skin

Property Valuel/lnference . L
Bioavailability
Within the favorable range
Molecular Weight 421.45 g/mol (<500 Da) for passive diffusion
across the stratum corneum.
Indicates a relatively complex
Chemical Formula C23H23N305 structure with multiple

functional groups.

May contribute to a lipophilic
character, favoring partitioning
into the stratum corneum but

) Contains ester functionalities potentially hindering release

"Dual-Soft" Drug Design ) ) ) ] ) )
for rapid metabolism. into the viable epidermis. The

ester groups might also be
susceptible to enzymatic

degradation within the skin.

Precise aqueous solubility is
not specified, but as a
moderately sized organic
Solubility Soluble in DMSO. molecule, it is likely to have
low water solubility, which can
limit its partitioning from the

formulation into the skin.

Q3: What is the mechanism of action of LEO 39652 and how does it relate to atopic dermatitis?

LEO 39652 is a phosphodiesterase 4 (PDE4) inhibitor. In inflammatory cells, PDE4 is the
primary enzyme responsible for the degradation of cyclic adenosine monophosphate (CAMP).
By inhibiting PDE4, LEO 39652 increases intracellular cAMP levels. Elevated cAMP, in turn,
suppresses the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha
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(TNF-0), interleukins (IL-2, IL-4, IL-5, IL-12, IL-23), and interferon-gamma (IFN-y), which are
key mediators in the pathophysiology of atopic dermatitis.

Click to download full resolution via product page

Caption: PDE4 Signaling Pathway in Atopic Dermatitis.

Troubleshooting Guides

Problem 1: Low in vitro skin permeation of LEO 39652 formulation.
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Potential Cause

Troubleshooting/Optimization Strategy

Poor solubility in the vehicle

1. Co-solvents: Incorporate pharmaceutically
acceptable solvents such as propylene glycol,
ethanol, or Transcutol® to increase the solubility
of LEO 39652 in the formulation. 2. pH
optimization: Although LEO 39652 is neutral,
excipients that alter the microenvironment pH of

the skin could influence its partitioning.

High affinity for the vehicle

1. Supersaturated systems: Create a
supersaturated formulation to increase the
thermodynamic activity of LEO 39652, providing
a greater driving force for skin penetration. This
can be achieved by using a mixture of volatile

and non-volatile solvents.

Strong partitioning into the stratum corneum

1. Penetration enhancers: Include chemical
penetration enhancers that disrupt the lipid
bilayer of the stratum corneum. Examples
include fatty acids (e.g., oleic acid), terpenes,
and surfactants. 2. Fluidizing agents:
Incorporate excipients that increase the fluidity

of the stratum corneum lipids.

Problem 2: High variability in in vitro skin permeation results.
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Potential Cause Troubleshooting/Optimization Strategy

1. Standardize skin source: Use skin from the
same anatomical site and donor if possible. If
using animal models, ensure consistency in
Inconsistent skin samples species, age, and sex. 2. Uniform skin
thickness: Use a dermatome to prepare skin

sections of a consistent thickness (e.g., 300-500

pm).

1. Eliminate air bubbles: Ensure no air bubbles
are trapped between the skin and the receptor
fluid. 2. Consistent dosing: Apply a precise and
consistent amount of the formulation to the skin

\ssues with Franz Diffusion Cell setup surface in each cell. 3.- Maintain sink con-ditions:
Ensure the concentration of LEO 39652 in the
receptor fluid does not exceed 10% of its
solubility in that medium. This may require more
frequent sampling or the addition of a

solubilizing agent to the receptor fluid.

1. Standard Operating Procedure (SOP):
o . abilit Develop and adhere to a detailed SOP for all
erator variabili
P Y steps of the experiment, from skin preparation to

sample analysis.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the permeation of LEO 39652 from a topical formulation through a skin
membrane.

Materials:
e Franz diffusion cells

o Dermatomed human or porcine ear skin (300-500 um thickness)
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o Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like 0.5% Volpo or
6% PEG-20 oleyl ether)

e LEO 39652 formulation
» Positive control formulation (e.g., a formulation with a known penetration enhancer)
» Negative control (vehicle without LEO 39652)
o High-performance liquid chromatography (HPLC) system for analysis
Procedure:
e Preparation:
o Pre-warm the receptor fluid to 37°C and degas it.
o Thaw frozen skin at room temperature.
o Cut skin sections to a size that fits the Franz diffusion cells.
o Franz Diffusion Cell Setup:

o Fill the receptor compartment with the pre-warmed and degassed receptor fluid, ensuring
no air bubbles are present.

o Place a magnetic stir bar in the receptor compartment.

o Mount the skin section between the donor and receptor compartments, with the stratum
corneum facing the donor compartment.

o Clamp the compartments together and place the cells in a heating block to maintain the
skin surface temperature at 32°C.

o Allow the skin to equilibrate for 30 minutes.

e Dosing and Sampling:
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o Apply a precise amount of the LEO 39652 formulation (e.g., 5-10 mg/cm?2) to the skin
surface in the donor compartment.

o At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the
receptor compartment and immediately replace it with an equal volume of fresh, pre-
warmed receptor fluid.

o Sample Analysis:

o Analyze the concentration of LEO 39652 in the collected samples using a validated HPLC
method.

o Data Analysis:

o Calculate the cumulative amount of LEO 39652 permeated per unit area (ug/cm?2) at each
time point.

o Plot the cumulative amount permeated versus time.

o Determine the steady-state flux (Jss) from the linear portion of the plot.
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Caption: Workflow for in vitro skin permeation studies.
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Protocol 2: In Vitro Skin Irritation Assessment using Reconstructed Human Epidermis (RhE)
Models

Objective: To assess the potential of a LEO 39652 formulation to cause skin irritation.
Materials:

e Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE)
o Assay medium provided by the RhE model manufacturer

e LEO 39652 formulation

» Positive control (e.g., 5% Sodium Dodecyl Sulfate)

» Negative control (e.g., Phosphate-Buffered Saline)

o MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

* Isopropanol

Microplate reader
Procedure:
e Pre-incubation:

o Place the RhE tissues in a multi-well plate containing pre-warmed assay medium and
incubate for at least 1 hour at 37°C and 5% COa.

e Dosing:

o Remove the assay medium and apply the LEO 39652 formulation, positive control, and
negative control to the surface of the RhE tissues.

o Incubate for a defined period (e.g., 60 minutes) at 37°C and 5% CO:..

e Washing:
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o Thoroughly wash the tissues with PBS to remove the test substances.

e Incubation:
o Transfer the tissues to a new plate with fresh assay medium and incubate for 24-42 hours.
e MTT Assay:

o Transfer the tissues to a plate containing MTT medium and incubate for 3 hours. Viable
cells will reduce the yellow MTT to a purple formazan precipitate.

o Extract the formazan from the tissues using isopropanol.

o Measure the optical density (OD) of the formazan solution using a microplate reader (e.g.,
at 570 nm).

o Data Analysis:

o Calculate the percentage of cell viability for each test substance relative to the negative
control.

o Aformulation is classified as an irritant if the mean tissue viability is reduced below a
certain threshold (e.g., 50%) as per regulatory guidelines (e.g., OECD TG 439).
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Caption: Workflow for in vitro skin irritation testing.

© 2025 BenchChem. All rights reserved.

11/13

Tech Support


https://www.benchchem.com/product/b10824691?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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